molecular formula C8H10BFO4 B7935927 5-Fluoro-3-(methoxymethoxy)phenylboronic acid

5-Fluoro-3-(methoxymethoxy)phenylboronic acid

Cat. No.: B7935927
M. Wt: 199.97 g/mol
InChI Key: QSAXVWPDRGOWMV-UHFFFAOYSA-N
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Description

5-Fluoro-3-(methoxymethoxy)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a methoxymethoxy group. It is commonly used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a widely applied method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(methoxymethoxy)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated phenol derivative.

    Methoxymethylation: The phenol is reacted with methoxymethyl chloride in the presence of a base to introduce the methoxymethoxy group.

    Borylation: The resulting intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Fluoro-methoxymethoxyphenol.

    Substitution: Fluoro-substituted derivatives.

Scientific Research Applications

5-Fluoro-3-(methoxymethoxy)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Employed in the development of fluorescent probes and sensors due to its unique chemical properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(methoxymethoxy)phenylboronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The fluorine and methoxymethoxy groups influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Similar structure but lacks the fluorine atom.

    3-Methoxyphenylboronic acid: Similar structure but lacks the fluorine atom and has the methoxy group directly attached to the phenyl ring.

    5-Fluoro-2-methoxyphenylboronic acid: Similar structure but with the methoxy group directly attached to the phenyl ring.

Uniqueness

5-Fluoro-3-(methoxymethoxy)phenylboronic acid is unique due to the presence of both the fluorine atom and the methoxymethoxy group, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

[3-fluoro-5-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-13-5-14-8-3-6(9(11)12)2-7(10)4-8/h2-4,11-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAXVWPDRGOWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)OCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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